Product packaging for Copper-DL-aspartate(Cat. No.:CAS No. 65732-10-7)

Copper-DL-aspartate

Cat. No.: B1598331
CAS No.: 65732-10-7
M. Wt: 327.74 g/mol
InChI Key: USXRHOUQEPZFBG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Copper-DL-aspartate (CAS 65732-10-7) is a coordination polymer formed from copper ions and the racemic form of aspartic acid. This compound serves as a critical precursor in the development of biological metal-organic frameworks (BioMOFs) and is a subject of interest in chiral resolution studies. In biomedical research, ultra-small nanodots of copper-aspartate frameworks are synthesized for targeted drug delivery systems. These nanostructures act as carriers for therapeutic agents like curcumin, demonstrating high drug-loading capacity and efficiency. The release profile of the encapsulated drug is pH-responsive, showing significantly higher release rates in acidic environments (e.g., 60% at pH 5.5), which is advantageous for targeting cancerous tissues . Furthermore, these nanocarriers can be functionalized with targeting agents like folic acid for specific delivery to cancer cells, such as HeLa cells, with studies indicating selective cytotoxicity and potential for cancer therapy . In materials science, this compound is widely used to study chiral resolution phenomena and coordination polymerization under reaction-diffusion frameworks. Experimental and simulation studies focus on its crystallization into spherulitic structures, leading to advancements in enantioselective separation strategies for the pharmaceutical and food industries . The compound is characterized by its molecular formula (C8H12CuN2O8) and a molecular weight of 327.74 g/mol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12CuN2O8 B1598331 Copper-DL-aspartate CAS No. 65732-10-7

Properties

CAS No.

65732-10-7

Molecular Formula

C8H12CuN2O8

Molecular Weight

327.74 g/mol

IUPAC Name

copper;2-aminobutanedioate;hydron

InChI

InChI=1S/2C4H7NO4.Cu/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2

InChI Key

USXRHOUQEPZFBG-UHFFFAOYSA-L

SMILES

[H+].[H+].C(C(C(=O)[O-])N)C(=O)[O-].C(C(C(=O)[O-])N)C(=O)[O-].[Cu+2]

Canonical SMILES

[H+].[H+].C(C(C(=O)[O-])N)C(=O)[O-].C(C(C(=O)[O-])N)C(=O)[O-].[Cu+2]

Origin of Product

United States

Significance of Aspartate As a Ligand in Metal Coordination Chemistry

Aspartic acid is a highly significant ligand in the field of metal coordination chemistry due to its versatile binding capabilities. As an amino acid, it possesses three potential coordination sites: the amino group and two carboxyl groups. This structure allows it to act as a versatile chelating agent, binding to metal ions in various modes.

Most commonly, aspartate acts as a bidentate ligand, forming a stable five-membered chelate ring by coordinating with a central metal ion through the nitrogen atom of the amino group and an oxygen atom from the α-carboxyl group. researchgate.netrsc.orgontosight.ai This chelation significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands. In some coordination environments, aspartate can also function as a tridentate ligand, involving the second carboxyl group in the coordination sphere. acs.org This adaptability makes aspartate a crucial component in the structure of many metalloproteins and a valuable building block for designing novel coordination compounds and polymers with specific properties. at.uaat.ua The study of how aspartate coordinates with metal ions like copper(II) is fundamental to understanding mechanisms such as membrane transport and other biological processes. at.ua

Overview of Copper Ii Coordination Compounds in Contemporary Research

Copper(II) coordination compounds are a major focus of contemporary research due to the unique properties of the copper(II) ion and the versatility of the complexes it forms. Copper is an essential, earth-abundant trace element with two common and accessible oxidation states (+1 and +2), which imparts rich redox chemistry to its compounds. nih.govoatext.com This redox activity is central to their investigation for a wide range of applications. nih.gov

Researchers are actively exploring copper(II) complexes for their potential in catalysis, energy conversion, and materials science. nih.govmdpi.com For instance, they have been studied as photosensitizers, dyes in solar cells, and emitters in organic light-emitting diodes (OLEDs). mdpi.com The ability to fine-tune the electronic and structural properties of these complexes by modifying the surrounding ligands allows for the targeted design of materials with specific functions. nih.govmdpi.com Furthermore, copper coordination compounds are frequently synthesized as models to understand the structure and function of active sites in copper-containing enzymes. ontosight.ai In medicinal chemistry research, numerous copper complexes have been synthesized and investigated for their potential as therapeutic or diagnostic agents, representing a less expensive and potentially safer alternative to platinum-based compounds. nih.govoatext.comresearchgate.netnih.gov

Scope and Research Trajectories for Copper Dl Aspartate Systems

Stereochemical Aspects of DL-Aspartate Ligand Coordination to Copper(II) Centers

The chirality of the aspartate ligand is a crucial factor in the structure of its copper complexes. Since DL-aspartate is a racemic mixture of D- and L-enantiomers, the coordination process involves potential stereochemical discrimination.

The introduction of chiral auxiliary ligands can influence this process, leading to chiral resolution. For instance, using L-proline or D-proline as "tailor-made additives" in a reaction-diffusion system containing copper(II) and DL-aspartate can induce the preferential crystallization of one enantiomer over the other. rsc.orgresearchgate.net This stereoselective ligand exchange is driven by the chiral environment introduced by the proline ligand, which interacts differently with D- and L-aspartate. rsc.org Interestingly, a "chiral inversion" phenomenon has been observed where the presence of an L-proline-copper complex tends to cause the initial precipitation of D-aspartate, and vice-versa. rsc.orgresearchgate.net Mass spectrometry techniques have also been employed to quantify chiral recognition, revealing that the stability of ternary complexes, such as [Cu(II)(Reference Ligand)(Analyte Amino Acid)], is dependent on the stereochemistry of the ligands. acs.org The steric interaction between a chiral tetradentate ligand and the coordinated amino acid has been identified as a major factor in chiral recognition. frontiersin.orgfrontiersin.org

Aspartic acid is a versatile multidentate ligand capable of coordinating to a metal ion through its α-amino nitrogen, α-carboxylate oxygen, and β-carboxylate oxygen atoms. The most common coordination mode in copper(II) complexes involves bidentate chelation through the amino nitrogen and the α-carboxylate oxygen, forming a stable five-membered "glycinate" chelate ring. rsc.orgresearchgate.net This arrangement is frequently observed in complexes of copper with various amino acids. at.uaresearchgate.net

However, aspartate can also act as a tridentate ligand, involving the β-carboxylate group in coordination. This O,N,O'-trischelation has been documented, particularly in the presence of auxiliary ligands. mdpi.com For example, in the complex aqua(L-aspartato)(1,10-phenanthroline)copper(II), the aspartate ion is facially coordinated in a tridentate manner. acs.org The ability of the carboxylate group to act as a bridging ligand between two copper centers can also lead to the formation of polymeric architectures. researchgate.netresearchgate.net The specific chelation mode is often influenced by the steric and electronic properties of other ligands present in the coordination sphere.

Geometric Configurations and Distortions in Copper(II) Coordination Polyhedra

The d⁹ electronic configuration of the copper(II) ion makes it highly susceptible to the Jahn-Teller effect, which dictates the preferred coordination geometry of its complexes. bris.ac.ukacs.org This results in a variety of structural possibilities for this compound.

Copper(II)-aspartate complexes have been found to adopt several coordination geometries. A square-planar geometry is often proposed, where the Cu²⁺ ion is bonded to the α-carboxylate oxygen and the amino nitrogen of two aspartate ligands. rsc.orgrsc.org This configuration is common for Cu(II) and is stabilized by the chelate effect. caltech.edu

Higher coordination numbers are also frequently observed, leading to square-pyramidal or distorted octahedral geometries. researchgate.netnih.gov In these cases, the additional coordination sites are typically occupied by water molecules, carboxylate oxygen atoms from neighboring complex units, or auxiliary ligands. at.uamdpi.comresearchgate.net For instance, some copper-amino acid complexes exhibit a square-pyramidal geometry where the base is formed by two bidentate amino acid ligands in a cis arrangement, and the apex is occupied by a carboxylate oxygen from an adjacent molecule. at.ua The geometry can be quantified using parameters like the Addison Parameter (τ), where a value of 0 represents a pure square pyramid. nih.gov

Reported Geometries for Copper(II) Complexes with Aspartate or Related Ligands
Complex SystemObserved GeometryReference
Cu(II)-Aspartate Coordination PolymerSquare-Planar (proposed) rsc.org
[Cu(AMPY)(asp)(H₂O)]Distorted Octahedral (N₃O₃ environment) mdpi.commdpi.com
[Cu(L-aspartate)₂(H₂O)₂]Low-symmetry Octahedral nih.gov
[Cu(L-arginine)(1,10-phenanthroline)Cl]Square-Pyramidal (4+1) at.ua
Pseudopeptidic Cu(II) ComplexesSlightly Distorted Square-Planar rsc.org

The Jahn-Teller theorem predicts that any non-linear molecular system in a degenerate electronic state will be unstable and will undergo a distortion to remove the degeneracy and lower its energy. reddit.comresearchgate.net The copper(II) ion, with its d⁹ electron configuration in an octahedral field, has a degenerate ²E₉ ground state and is therefore a classic case for exhibiting a strong Jahn-Teller distortion. acs.org

This distortion is most commonly manifested as a tetragonal elongation, where two axial bonds are significantly longer than the four equatorial bonds. researchgate.netnih.gov This effect is observed in copper-aspartate complexes, resulting in distorted octahedral or square-pyramidal geometries. researchgate.netnih.gov The elongation of the axial bonds weakens the interaction with the axial ligands, and in the extreme, leads to a square-planar geometry. bris.ac.ukreddit.com Spectroscopic methods like Electron Paramagnetic Resonance (EPR) are sensitive to these distortions, with the g-tensor values (typically g∥ > g⊥ > 2.0023) confirming a d(x²-y²) ground state characteristic of tetragonally elongated octahedral or square-planar Cu(II) complexes. researchgate.netresearchgate.net

Influence of Auxiliary Ligands on this compound Coordination

Water molecules frequently act as auxiliary ligands, occupying axial positions in square-pyramidal or octahedral geometries. mdpi.comresearchgate.net However, the introduction of stronger chelating ligands can lead to the formation of ternary complexes with distinct properties. For example, N,N-donor ligands like 1,10-phenanthroline (B135089) can coordinate to the copper(II) ion alongside aspartate, forming a stable complex such as [Cu(L-Asp)(phen)(H₂O)]. acs.org In such structures, the auxiliary ligand influences the chelation mode of the aspartate and the final geometry of the complex. mdpi.com

The interaction with dicarboxylates like aspartate can sometimes lead to the displacement of the primary ligand. For example, when a copper(II) complex with a pseudopeptidic macrocyclic ligand was exposed to aspartate, the Cu(II) ion was displaced to form Cu(Asp)₂. rsc.orgrsc.org In other systems, such as one involving cytidine-5'-monophosphate (CMP), complex ternary species like Cu(Asp)H(CMP) are formed, with the coordination mode being highly dependent on pH. nih.gov The coordination can involve the nitrogen and oxygen donors from aspartate as well as the phosphate (B84403) group and N(3) atom from the nucleotide. nih.gov Auxiliary ligands can also be other amino acids, such as proline, which can induce enantioselective crystallization from a solution of this compound. rsc.orgresearchgate.net

Influence of Auxiliary Ligands on Copper-Aspartate Complexes
Auxiliary LigandEffect on CoordinationResulting Complex Type/PhenomenonReference
Water (H₂O)Completes coordination sphere, often in axial positions.Aqua complexes, e.g., [Cu(AMPY)(asp)(H₂O)] mdpi.com
1,10-phenanthroline (phen)Forms stable ternary complexes, promotes tridentate aspartate coordination.[Cu(L-Asp)(phen)(H₂O)] acs.org
L-/D-ProlineActs as a chiral modifier, inducing stereoselectivity.Chiral resolution of DL-aspartate rsc.orgresearchgate.net
Cytidine-5'-monophosphate (CMP)Forms pH-dependent ternary complexes.[Cu(Asp)H(CMP)] nih.gov
2-Aminomethylpyridine (AMPY)Acts as a chelating co-ligand.Discrete mononuclear complex [Cu(AMPY)(asp)(H₂O)] mdpi.com

An in-depth examination of the coordination chemistry surrounding this compound reveals a multifaceted landscape of molecular interactions and structural diversity. This article elucidates the principles governing the formation of its complexes, the influence of various factors on its structural arrangement, and the resulting supramolecular architectures.

Advanced Spectroscopic and Physico Chemical Characterization

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Coordination Modes

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the coordination of the aspartate ligand to the copper(II) ion. The analysis of vibrational spectra reveals shifts in the characteristic frequencies of the amino and carboxylate groups upon complexation, providing direct evidence of metal-ligand bond formation.

In a study of a closely related compound, copper(L-aspartate) dihydrate, the vibrational spectra offer significant insights. latamjpharm.org The FT-IR and Raman spectra of Cu(L-asp)·2H₂O show distinct bands that can be assigned to specific vibrational modes of the coordinated aspartate and water molecules. latamjpharm.org The coordination of the amino group to the copper ion is evidenced by the shifting of the N-H stretching vibrations. Similarly, the positions of the asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻) are indicative of their involvement in bonding with the copper center. latamjpharm.org The energy difference between the asymmetric and symmetric carboxylate stretching vibrations can provide information on whether the carboxylate group acts as a unidentate or bidentate ligand. conicet.gov.ar

The presence of new bands in the low-frequency region of the spectra, which are absent in the free ligand, can be attributed to the Cu-N and Cu-O stretching vibrations, directly confirming the coordination of the aspartate ligand to the copper ion. latamjpharm.org Specifically, for Cu(L-asp)·2H₂O, bands corresponding to ν(Cu-N) and ν(Cu-O) have been identified. latamjpharm.org

A detailed assignment of the key vibrational bands from the FT-IR and Raman spectra of a copper aspartate complex is presented in the table below.

Vibrational ModeFT-IR Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)Assignment
ν(OH)~3400-3200-Stretching of water molecules
ν(NH)~3200-3000-Stretching of amino groups
νₐₛ(COO⁻)~1600~1600Asymmetric stretching of carboxylate groups
νₛ(COO⁻)~1400~1400Symmetric stretching of carboxylate groups
δ(CH₂) + δ(CH)~1450-1350~1450-1350Bending of CH₂ and CH groups
ν(Cu-N)~415~416Copper-Nitrogen stretching
ν(Cu-O)~366, 350, 320~360, 320, 293Copper-Oxygen stretching

Electronic Absorption Spectroscopy (UV-Vis) for d-d Transitions and Electronic Structure

Electronic absorption spectroscopy, or UV-Vis spectroscopy, is instrumental in probing the electronic structure of the copper(II) center in the Copper-DL-aspartate complex. The d⁹ electronic configuration of Cu(II) in a non-centrosymmetric environment gives rise to d-d electronic transitions, which are typically observed in the visible region of the electromagnetic spectrum. vaia.com

The position and intensity of these absorption bands are sensitive to the coordination geometry around the copper ion. For many copper(II)-amino acid complexes, a broad absorption band is observed in the visible region, which is characteristic of d-d transitions. bch.roias.ac.in In a study of copper(II) complexes with pseudopeptidic ligands that also bind dicarboxylates like aspartate, a d-d transition band was observed in the range of 498–526 nm, suggesting a coordination geometry ranging from square-planar to square-pyramidal. rsc.org Specifically, the interaction with aspartate can lead to the formation of a Cu(Asp)₂ complex. rsc.org

Research on a copper(II)-aspartate complex has reported a maximum absorbance (λₘₐₓ) for the d-d transition at approximately 820-823 nm. unila.ac.id The molar absorptivity (ε) of these d-d transitions is typically low. analis.com.my In addition to the d-d bands, more intense ligand-to-metal charge transfer (LMCT) bands can be observed in the UV region. rsc.org

Complexλₘₐₓ (nm)AssignmentReference
Copper(II)-Aspartate Complex~820-823d-d transition unila.ac.id
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Electron Spin Resonance (ESR) Spectroscopy for Elucidating Copper(II) Electronic Environment

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for studying paramagnetic species such as copper(II) complexes. The ESR spectrum provides detailed information about the electronic ground state and the nature of the copper(II) ion's environment.

For Cu(II) complexes, the ESR spectrum is characterized by the g-tensor and the hyperfine coupling constant (A) arising from the interaction of the unpaired electron with the copper nucleus (I = 3/2). In frozen solutions or powdered samples, anisotropic spectra are typically observed, yielding g∥ and g⊥, as well as A∥ and A⊥ components.

Studies on a variety of copper(II)-amino acid complexes have reported isotropic g and A values. For complexes of the type [CuL₂], where L is an α-amino acid, the isotropic g-values are typically in the range of 2.118–2.127, and the isotropic A-values are in the range of 6.4–7.1 mT. rsc.org The g∥/A∥ ratio can be used as an empirical indicator of the degree of tetrahedral distortion in the copper(II) coordination sphere, with values between 105 and 135 cm being typical for non-distorted square-planar structures. rsc.org For mixed-ligand copper(II) complexes containing amino acids, anisotropic g-values are indicative of a tetragonally distorted octahedral geometry. researchgate.net

Complex Typeg-valuesA-values (mT)Reference
[Cu(amino acid)₂]g_iso: 2.118–2.127A_iso: 6.4–7.1 rsc.org
Mixed-ligand Cu(II)-amino acidAnisotropicAnisotropic researchgate.net

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for the definitive determination of the three-dimensional atomic arrangement in crystalline solids. Both single-crystal and powder X-ray diffraction provide crucial information about the structure of this compound.

Single-Crystal X-ray Diffraction for Definitive Structural Determination

A study on a three-dimensional copper aspartate coordination compound revealed detailed structural features. researchgate.net The analysis showed that deprotonated aspartic acid ligands, in a specific coordination mode, chelate adjacent copper cations. researchgate.net This leads to the formation of a complex three-dimensional porous structure. researchgate.net The coordination environment around the Cu(II) ions can be determined with high accuracy, confirming the involvement of both the amino and carboxylate groups of the aspartate ligand in bonding to the metal center. researchgate.net

Powder X-ray Diffraction for Phase Identification and Crystalline Properties

Powder X-ray diffraction (PXRD) is a valuable technique for phase identification, assessment of crystallinity, and determination of unit cell parameters of a polycrystalline sample. The diffraction pattern serves as a fingerprint for a specific crystalline compound.

For a mixed ligand complex of Cu(II) with aspartic acid and benzoic acid, the PXRD pattern indicated a triclinic crystal system. cambridge.org The unit cell parameters were determined from the diffraction data. cambridge.org Such data is crucial for routine characterization and to ensure the phase purity of synthesized this compound.

ComplexCrystal SystemUnit Cell ParametersReference
Cu(II)-Aspartic Acid-Benzoic AcidTriclinica, b, c, α, β, γ reported cambridge.org

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) is employed to investigate the thermal stability and decomposition behavior of this compound. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

The TGA of a copper aspartate coordination compound, Cu₄(Asp)₂(Ta)₂(H₂O)₂·2H₂O, showed a multi-step decomposition process. researchgate.net The initial weight loss, occurring in the temperature range of 303-503 K, corresponds to the removal of both coordinated and free water molecules. researchgate.net This is followed by the decomposition of the organic ligand at higher temperatures. researchgate.net The final residue at elevated temperatures is typically the metal oxide, in this case, copper oxide. ijcce.ac.ir The thermal decomposition profile provides valuable information about the composition and thermal stability of the complex.

ComplexTemperature Range (K)Mass Loss (%)Decomposition StepReference
Cu₄(Asp)₂(Ta)₂(H₂O)₂·2H₂O303-50310.8Loss of water molecules researchgate.net
>503-Decomposition of organic framework researchgate.net

Surface and Elemental Analysis Techniques (SEM, EDX) for Material Characterization

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are powerful techniques for characterizing the morphology and elemental composition of materials. besgroup.com SEM provides high-resolution images of a sample's surface, revealing features like particle size, shape, and texture, while EDX analysis identifies the elemental makeup of the sample by detecting characteristic X-rays emitted when an electron beam interacts with it. besgroup.commdpi.com

In the context of copper-amino acid complexes, these methods are crucial for verifying the structure and composition. Studies on aspartic acid-capped copper nanoparticles (Asp-CuNPs), a material closely related to this compound, demonstrate the utility of these techniques.

Scanning Electron Microscopy (SEM)

SEM analysis of Asp-CuNPs has shown particles with a spherical morphology. mdpi.com The particle sizes for these nanoparticles were observed to range from 46 to 120 nm, with an average size of approximately 76.78 nm. mdpi.com The images reveal the topography and particle distribution, which are critical for understanding the material's physical properties. besgroup.commdpi.com

Energy-Dispersive X-ray (EDX) Spectroscopy

EDX analysis complements SEM by providing elemental mapping. For Asp-CuNPs, EDX spectra confirm the presence of copper, carbon, and oxygen. mdpi.com Strong signals for elemental copper at 1.8 and 8.8 KeV indicate that copper ions were successfully reduced and form the core of the nanoparticles. mdpi.com The detection of carbon and oxygen signals validates the presence of the aspartic acid capping agent on the surface of the copper nanoparticles. mdpi.com In some analyses, small amounts of other elements like sulfur, calcium, potassium, and phosphorus have been detected, which may be attributed to interactions with other biomolecules during processing. nih.gov

The following table summarizes typical findings from the EDX analysis of aspartic acid-capped copper nanoparticles.

ElementDetected SignalInferenceSource
Copper (Cu)Strong peaks at 1.8 and 8.8 KeVConfirms the metallic copper core of the nanoparticles. mdpi.com
Carbon (C)PresentIndicates the presence of the organic capping agent (aspartic acid). mdpi.com
Oxygen (O)PresentAssociated with the carboxyl groups of the aspartic acid capping agent. mdpi.com
Nitrogen (N)PresentAssociated with the amino group of the aspartic acid capping agent. mdpi.com

These techniques collectively confirm the successful synthesis and structure of such copper-amino acid nanomaterials, providing foundational data for further characterization. mdpi.com

Advanced Spectroscopic Techniques for Isotope Fractionation Studies (e.g., MC-ICP-MS, XANES, EXAFS)

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS is a high-precision technique used for determining isotope ratios of elements. spectroscopyonline.com In geochemistry and biochemistry, it is employed to trace the pathways and processes involving metals like copper by measuring variations in their stable isotope ratios (e.g., ⁶⁵Cu/⁶³Cu). nih.govnih.gov

The complexation of copper with organic ligands, such as amino acids, is known to cause significant copper isotope fractionation. nih.govacs.org Studies on the equilibration of copper with various synthetic ligands have shown an enrichment of the heavier ⁶⁵Cu isotope in the complexed form compared to the free copper ion in solution. nih.govacs.org The magnitude of this fractionation (expressed as Δ⁶⁵Cu) is strongly correlated with the stability of the copper complex. nih.govacs.org For example, Δ⁶⁵Cu values for copper complexed with different organic ligands have been observed to range from +0.14‰ to +0.84‰. nih.govacs.org This fractionation occurs because the vibrational energy of the bonds in the copper complex is dependent on the mass of the copper isotope, leading to a preferential partitioning of heavy or light isotopes into the complex. researchgate.net

Understanding this fractionation is vital, as the isotopic signature of bioavailable copper can be affected by organic complexation, which in turn influences the isotopic composition observed in biological systems. nih.govacs.org While direct MC-ICP-MS studies on this compound are not widely published, the principles derived from studies with similar organic ligands are directly applicable. nih.govacs.orgresearchgate.net

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS), which includes both XANES and EXAFS, is a powerful tool for probing the local geometric and electronic structure of a specific element within a compound. researchgate.netias.ac.in These techniques are particularly valuable for materials that may not form single crystals suitable for X-ray diffraction. ias.ac.in

XANES analysis of the copper K-edge provides information on the oxidation state and coordination geometry of the copper atom. researchgate.netjetir.org In studies of copper(II) complexes with aspartic acid as a primary ligand, the position and shape of the absorption edge are analyzed. researchgate.net The chemical shift, which is the shift in the absorption edge energy compared to that of pure copper metal, is used to determine the effective charge on the copper ion. researchgate.netjetir.org For Cu(II) complexes, these shifts are positive and typically greater than 5 eV, confirming the +2 oxidation state. jetir.org The absence of splitting in the K-edge of copper(II) complexes with amino acids like aspartic acid has been interpreted as an indication of an octahedral structure. researchgate.netjetir.orgresearchpublish.com

EXAFS provides information about the local atomic environment around the absorbing atom, including bond distances and coordination numbers. researchgate.netias.ac.in Analysis of the EXAFS region of the spectrum for copper(II)-aspartic acid complexes allows for the estimation of the average metal-ligand bond distances. researchgate.netaip.org

Research findings from XAS studies on copper(II)-aspartic acid and related complexes are summarized below.

TechniqueParameterObservation/FindingSignificanceSource
XANES Chemical ShiftPositive shift (> 5 eV) relative to Cu metal.Confirms the +2 oxidation state of copper. jetir.org
XANES Edge ShapeNo splitting of the K-absorption edge.Suggests an octahedral coordination geometry. researchgate.netjetir.orgresearchpublish.com
EXAFS Bond DistanceEstimation of average Cu-ligand bond lengths.Provides direct structural information about the coordination sphere. researchgate.netaip.org
XANES/EXAFS CovalencyCorrelated with chemical shift and bonding parameters.Indicates that aspartic acid complexes can be less ionic compared to related glutamic acid complexes. aip.org

Together, these advanced spectroscopic techniques provide a detailed picture of this compound at both the elemental and isotopic levels, revealing key structural and behavioral characteristics.

Computational and Theoretical Investigations of Copper Dl Aspartate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of metal-ligand interactions at the quantum level. In the context of Copper-DL-aspartate, DFT calculations provide profound insights into its structural, electronic, and spectroscopic properties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, is crucial for determining the most stable three-dimensional arrangement of atoms in the this compound complex. researchgate.net This process calculates the forces on each atom and adjusts their positions to find a minimum energy conformation. The optimized structure reveals key bond lengths, bond angles, and dihedral angles that define the coordination environment of the copper ion. For instance, in related copper-amino acid complexes, DFT has been used to predict the geometry around the copper center, which is often found in a distorted tetrahedral or square pyramidal coordination. frontiersin.org

The electronic structure analysis, often performed alongside geometry optimization, provides a detailed picture of how electrons are distributed within the molecule. This includes the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the complex. ufms.br A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. In copper complexes, the HOMO is typically localized on the ligand, while the LUMO is centered on the metal ion, indicating the potential for ligand-to-metal charge transfer. ufms.br Furthermore, DFT can be used to calculate Mulliken atomic charges, which quantify the partial charge on each atom and offer insights into the ionic and covalent nature of the copper-ligand bonds. researchgate.net First-principles DFT calculations within the Local Density Approximation (LDA) have been successfully applied to study the electronic structure of bulk copper, providing a foundation for understanding its behavior in complexes. arxiv.org

Spectroscopic Property Prediction (e.g., UV-Vis, IR, Raman)

DFT calculations are instrumental in predicting and interpreting the spectroscopic signatures of this compound. Theoretical predictions of Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectra can be compared with experimental data to validate the calculated structure and provide a more detailed assignment of the observed spectral bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra. frontiersin.orgresearchgate.net These calculations can identify the specific electronic transitions responsible for the absorption bands observed in the UV-Vis region, which typically involve d-d transitions of the copper ion and charge-transfer transitions between the metal and the aspartate ligand. frontiersin.orgnih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of the complex. researchgate.netnih.gov By analyzing the atomic displacements associated with each calculated frequency, it is possible to assign specific bands in the experimental IR and Raman spectra to particular stretching and bending vibrations within the molecule. researchgate.netmdpi.com For example, the characteristic stretching frequencies of the carboxylate (COO-) and amino (NH2) groups of the aspartate ligand, as well as the Cu-O and Cu-N stretching vibrations, can be identified. frontiersin.org This detailed assignment provides valuable information about the coordination mode of the aspartate ligand to the copper ion. nih.gov

Evaluation of Ligand-Metal Interaction Energies

A key application of DFT is the quantitative evaluation of the strength of the interaction between the copper ion and the DL-aspartate ligand. The binding energy can be calculated by comparing the total energy of the optimized this compound complex with the sum of the energies of the isolated copper ion and the DL-aspartate ligand. mdpi.com This provides a direct measure of the stability of the complex.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Studies

While DFT provides a static picture of the most stable structure, Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of the conformational landscape and the time-dependent behavior of the this compound complex in a simulated environment, often in explicit solvent. researchgate.net MD simulations have become an indispensable tool for understanding the behavior of atoms and molecules in various scientific fields. lidsen.com

By solving Newton's equations of motion for all atoms in the system over time, MD simulations can reveal how the complex flexes, bends, and rotates. researchgate.netnih.gov This is particularly important for understanding the flexibility of the chelate rings formed by the aspartate ligand around the copper ion. The simulations can identify different stable or metastable conformations and the transitions between them. This dynamic information is crucial for understanding how the complex might interact with other molecules in a biological system. nih.govacs.org

Quantum-Chemical Approaches to Chelation Mechanisms and Stability

Quantum-chemical methods provide fundamental insights into the mechanisms of chelation and the factors governing the stability of the this compound complex. The chelation process involves the formation of multiple coordinate bonds between the copper ion and the donor atoms (typically oxygen and nitrogen) of the aspartate ligand, resulting in the formation of stable ring structures. researchgate.netmdpi.com

Quantum calculations can elucidate the electronic rearrangements that occur during chelation. The stability of the chelate is influenced by several factors, including the number and size of the chelate rings, the nature of the donor atoms, and the stereochemistry of the ligand. In the case of aspartic acid, it can act as a tridentate ligand, coordinating to the copper ion through the two oxygen atoms of the carboxylate groups and the nitrogen atom of the amino group. The formation of five- and six-membered chelate rings is generally favorable. The stability of copper complexes is also influenced by the Jahn-Teller effect, a geometric distortion that occurs in non-linear molecules in certain situations. scielo.org.mx The chelation process is critical for the biological stability and function of metal-amino acid complexes. researchgate.net

Analysis of Non-Covalent Interactions (e.g., AIM, Hirshfeld Surface Analysis)

Atoms in Molecules (AIM): AIM theory analyzes the topology of the electron density to identify bond critical points (BCPs) between atoms. The properties of these BCPs, such as the electron density and its Laplacian, can distinguish between covalent bonds and weaker non-covalent interactions like hydrogen bonds and van der Waals forces. researchgate.net

Theoretical Prediction of Isotopic Fractionation in Copper-Aspartate Complexes

Theoretical investigations into copper isotope fractionation provide critical insights into geological, environmental, and biological processes. mdpi.com The distribution of copper's stable isotopes, ⁶³Cu and ⁶⁵Cu, can be influenced by complexation with various ligands, including organic molecules like aspartate. mdpi.comnih.gov Ab initio methods, based on first principles, are systematically employed to study the fractionation effects in copper complexes. mdpi.comresearchgate.net These computational approaches calculate the reduced partition function ratios (β-factors) of different copper-bearing species to predict how isotopes will partition between them. mdpi.comresearchgate.net

The fractionation of copper isotopes is significantly affected by the coordination environment, including the type of ligand, the coordination number, and the redox state of the copper ion (Cu(I) or Cu(II)). mdpi.comens-lyon.fr Theoretical studies have demonstrated that heavy copper isotopes (⁶⁵Cu) are preferentially enriched in complexes with ligands that form stronger bonds, which is related to the vibrational energies of the molecule. mdpi.comens-lyon.fr For instance, electron-donating atoms with strong electronegativity, such as oxygen and nitrogen found in amino acids, tend to favor the heavy ⁶⁵Cu isotope. ens-lyon.fr

While specific theoretical studies focusing exclusively on copper-aspartate are not extensively detailed in the public literature, research on analogous copper-organic and copper-amino acid complexes provides a robust framework. mdpi.comresearchgate.net Calculations for various Cu(II)-organic complexes show a distinct sequence of ⁶⁵Cu enrichment. mdpi.comresearchgate.net This theoretical work allows for the prediction of isotope fractionation in a variety of environments where copper-amino acid interactions are prevalent. researchgate.net The models often employ a "water-droplet" method to simulate the aqueous solution system, which has shown that the solvation effect is an essential factor in accurately calculating isotope fractionation factors. mdpi.comnih.govresearchgate.net

The data below, derived from theoretical studies on various Cu(II) organic and amino acid complexes, illustrates the principles that would govern isotopic fractionation in copper-aspartate systems. The values represent the calculated enrichment of the heavy ⁶⁵Cu isotope in the complex relative to the uncomplexed aqueous copper ion.

Copper ComplexLigand TypePredicted ⁶⁵Cu Enrichment (Δ⁶⁵Cu_complex-free) at 25°C (‰)Reference Method
[Cu(oxalate)]Dicarboxylate+0.92Density Functional Theory
[Cu(malonate)]Dicarboxylate+0.78Density Functional Theory
[Cu(histidine)]Amino Acid+1.05Density Functional Theory
[Cu(cysteine)]Amino Acid-1.18Density Functional Theory researchgate.net

This table presents representative data from theoretical studies on related compounds to illustrate the expected range and direction of isotopic fractionation for copper-amino acid complexes. The values indicate the preferential partitioning of the heavier ⁶⁵Cu isotope.

Development and Benchmarking of Force Fields for this compound Interactions (e.g., LFMM)

Standard molecular mechanics (MM) force fields often fail to accurately model the coordination sphere of transition metal ions like copper(II) due to complex electronic effects, such as the Jahn-Teller distortion. acs.orgresearchgate.net To overcome these limitations, specialized force fields have been developed. One of the most successful approaches is Ligand Field Molecular Mechanics (LFMM). acs.orgtandfonline.com The LFMM method explicitly incorporates a ligand field stabilization energy (LFSE) term into the total energy calculation, which is derived from the angular overlap model (AOM). acs.orgresearchgate.net This allows for a more accurate and transferable description of the geometry and energetics of metal-ligand interactions without predefining the coordination geometry. acs.orgmdx.ac.uk

The development of LFMM parameters for copper(II) involves benchmarking against high-level quantum mechanical calculations, typically Density Functional Theory (DFT). tandfonline.comtandfonline.com This process ensures that the force field can reliably reproduce key structural features of the copper coordination environment. Studies have benchmarked LFMM for copper(II) bound to peptides and other complex organic ligands. tandfonline.comtandfonline.com These investigations are relevant to this compound as aspartic acid residues are known to be potential oxygen ligands for copper in biological systems. mdx.ac.uk

The benchmarking process typically involves comparing the bond lengths and angles of the copper coordination sphere as calculated by LFMM with those from DFT optimizations. tandfonline.com For a range of test systems, including those with nitrogen and oxygen donor ligands similar to those in aspartate, the errors are generally found to be small. tandfonline.comtandfonline.com Ligand Field Molecular Dynamics (LFMD) simulations, which combine LFMM with molecular dynamics, have also been used to validate the force field's performance in dynamic systems. tandfonline.comtandfonline.com

The table below summarizes typical results from the benchmarking of LFMM for Cu(II) complexes against DFT calculations, demonstrating the accuracy of the method for modeling the coordination sphere.

ParameterSystem/Ligand TypeTypical Deviation (LFMM vs. DFT)Reference Study Type
Cu-Ligand Bond LengthsN/O donor ligands (e.g., Imidazole (B134444), Formamide)< 0.1 ÅStatic Benchmark tandfonline.comtandfonline.com
Ligand-Cu-Ligand AnglesN/O donor ligands (e.g., Imidazole, Formamide)< 5°Static Benchmark tandfonline.comtandfonline.com
Average Cu-N Bond Length DifferenceAlanine (B10760859)/Histidine Model0.08 ÅPeptide Fragment Model tandfonline.com
Average Cu-O Bond Length DifferenceAlanine/Histidine Model0.01 ÅPeptide Fragment Model tandfonline.com
Overall Geometry (RMSD)Snapshots from LFMD of Cu-peptide~0.2 Å (vs. PM7)Dynamic Benchmark tandfonline.comtandfonline.com

This table presents data on the performance of the Ligand Field Molecular Mechanics (LFMM) force field for copper(II) complexes, showing small deviations when compared to quantum mechanics (DFT) and semi-empirical (PM7) methods.

Electrochemical Properties and Redox Behavior of Copper Dl Aspartate

Cyclic Voltammetry and Chronoamperometry Studies of Copper-DL-Aspartate Complexes

Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques used to probe the redox behavior of metal complexes. Studies on the copper(II)-aspartic acid system reveal significant interactions between the metal ion and the ligand. researchgate.net

In cyclic voltammetry experiments, the presence of aspartic acid in a solution containing Cu(II) ions leads to a noticeable shift in the peak potentials compared to those of the uncoordinated Cu(II) ion. researchgate.net This shift is indicative of complex formation, as the ligand alters the electronic environment of the copper center, thereby changing the energy required for reduction and oxidation. Furthermore, a significant decrease in the peak current is typically observed for the complexed Cu(II) compared to the free ion under the same experimental conditions. researchgate.net This suggests that the diffusion coefficient of the bulkier copper-aspartate complex is lower than that of the simpler hydrated Cu(II) ion. banglajol.info

Chronoamperometry, which measures current as a function of time at a fixed potential, can provide insights into nucleation processes and reaction kinetics. In studies of similar copper-amino acid complexes, chronoamperometry has been used to investigate adsorption phenomena at the electrode surface and to determine kinetic parameters of the electrochemical process. banglajol.infoias.ac.in

Table 1: Summary of Electrochemical Parameters from CV Studies of Copper-Amino Acid Systems

ParameterObservation with Aspartate LigandImplication
Peak Potential (Ep) Shifts compared to free Cu(II) ion. researchgate.netFormation of a stable copper-aspartate complex.
Peak Current (Ip) Decreases compared to free Cu(II) ion. researchgate.netSlower diffusion of the larger complex.
Redox Process Quasi-reversible. researchgate.netElectron transfer is not infinitely fast.
Control Mechanism Primarily diffusion-controlled. researchgate.netThe rate is limited by mass transport to the electrode.

Electron Transfer Mechanisms in Copper(II)/Copper(I) Redox Couples

The catalytic and biological functions of copper complexes are often tied to the facile one-electron transfer between the Cu(II) (cupric) and Cu(I) (cuprous) oxidation states. bmbreports.org The mechanism of this electron transfer is heavily influenced by the coordinating ligand, in this case, aspartate.

The Cu(II)/Cu(I) redox potential is relatively high, enabling the complex to participate in the oxidation of various substrates. oup.com The coordination geometry of the copper ion is a critical factor in the electron transfer process. Cu(II) ions typically favor a square-planar or distorted tetrahedral geometry, while Cu(I) ions prefer a tetrahedral or linear coordination. bmbreports.orgnih.gov For efficient electron transfer to occur, the reorganization energy—the energy required to change the coordination sphere from the preferred geometry of one oxidation state to that of the other—must be minimized. Aspartate, by providing carboxylate oxygen and amino nitrogen donor atoms, creates a specific coordination environment that influences this reorganization energy.

Two primary mechanisms for electron transfer can be considered:

Inner-Sphere Electron Transfer : This mechanism involves an atom or group that acts as a bridging ligand between the oxidant and the reductant. While less common for simple complex-to-electrode transfers, it is relevant in substrate reactions where the substrate itself might bind to the copper center, facilitating electron transfer.

Outer-Sphere Electron Transfer : In this process, the electron is transferred without any change in the primary coordination sphere of the reactants. The electron tunnels from the electrode to the complex (or vice versa). The rate of this process is governed by the electronic coupling between the electrode and the complex and the aforementioned reorganization energy. mdpi.com

In some systems, electron transfer is coupled with proton transfer (Proton-Coupled Electron Transfer, PCET). Depending on the sequence, this can occur as an ET-PT (electron transfer followed by proton transfer) or a PT-ET (proton transfer followed by electron transfer) mechanism. acs.org The aspartate ligand, with its carboxylate group, can act as a proton acceptor or donor, potentially facilitating such PCET pathways, which can circumvent high-energy intermediates. nih.gov

Electrodeposition Mechanisms and Nucleation Phenomena in this compound Electrolytes

Electrodeposition from a this compound electrolyte involves the reduction of the copper complex at a cathode surface to form a metallic copper film. The aspartate ligand plays a crucial role in this process by controlling the availability of free copper ions and influencing the mechanism of deposition and the morphology of the resulting deposit.

The electroreduction from a complexed electrolyte, such as copper-aspartate, often occurs in a stepwise manner. For instance, studies on the similar copper-glutamate system show a two-step reduction pathway where the Cu(II)-glutamate complex is first reduced to a Cu(I)-glutamate intermediate, which is then further reduced to metallic copper (Cu(0)). conicet.gov.ar A similar mechanism is expected for the copper-aspartate system.

The initial stage of film formation is nucleation, where small, stable clusters of copper atoms form on the substrate surface. Chronoamperometry is a key technique for studying this phenomenon. The analysis of current-time transients can distinguish between two primary nucleation models: researchgate.net

Instantaneous Nucleation : A fixed number of nucleation sites are activated simultaneously at the beginning of the process. The subsequent growth occurs on these existing nuclei.

Progressive Nucleation : Nucleation sites are activated continuously throughout the electrodeposition process.

Studies on similar copper electrodeposition systems have shown that the type of nucleation can change from progressive to instantaneous with increasing overpotential or concentration. researchgate.net In precipitation studies involving copper aspartate, it has been observed that high supersaturation leads to rapid nucleation, resulting in the formation of a high number of small crystal nuclei. rsc.org This suggests that in an electrodeposition context, conditions favoring high current density might promote instantaneous nucleation.

Table 2: Nucleation Mechanisms in Electrochemical Deposition

Nucleation TypeCharacteristicsConditions Favoring This Type
Instantaneous All nuclei form at the beginning (t ≈ 0). researchgate.netHigh overpotentials, high reactant concentration. researchgate.net
Progressive Nuclei form over time. researchgate.netLow overpotentials, low reactant concentration. researchgate.net

Investigation of Corrosion Inhibition Mechanisms by Aspartate-Containing Ligands on Copper Surfaces

Aspartic acid and its polymers can act as effective corrosion inhibitors for copper, particularly in acidic or neutral environments. The mechanism of inhibition involves the adsorption of the aspartate-containing molecules onto the copper surface, forming a protective barrier that impedes the electrochemical reactions responsible for corrosion. rsc.orgresearchgate.net

The primary mechanism involves the formation of a protective film through the interaction of the aspartate ligand with the copper surface. rsc.org Aspartic acid possesses multiple functional groups—the amino group (-NH₂) and two carboxyl groups (-COOH)—that can participate in this process. The heteroatoms (nitrogen and oxygen) in these groups have lone pairs of electrons that can form coordinate bonds with the vacant d-orbitals of the copper surface atoms. acs.org This chemisorption process results in a stable, adsorbed layer that blocks the active sites where corrosion would normally occur. acs.org

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that aspartic acid can inhibit both the anodic (copper dissolution) and cathodic (e.g., oxygen reduction) processes, classifying it as a mixed-type inhibitor. researchgate.net However, its efficiency can be limited compared to other amino acids. One study found the order of inhibition efficiency for copper in HCl to be: glutamine > asparagine > glutamic acid > aspartic acid. researchgate.net The adsorption process for these amino acids on the copper surface in acidic media is considered to be physical adsorption. researchgate.net

The effectiveness of the protective layer is also demonstrated by surface analysis techniques, which show a smoother, less damaged surface on copper samples treated with an inhibitor compared to untreated samples exposed to a corrosive environment. rsc.org

Table 3: Corrosion Inhibition Efficiency of Selected Amino Acids on Copper in 0.5 M HCl

InhibitorInhibition Efficiency (IE %)
Glutamine (Gln) Highest
Asparagine (Asn) >
Glutamic Acid (Glu) >
Aspartic Acid (Asp) Lowest
Source: Based on findings reported in scientific literature. researchgate.net

Environmental Fate and Speciation in Abiotic Systems

Complexation Dynamics of Copper-DL-Aspartate in Model Aquatic Environments

In natural waters, the fate of copper is profoundly affected by complexation with dissolved organic matter. researchgate.net Amino acids, including aspartic acid, are a component of this organic matter and can form stable complexes with copper ions. researchgate.netjfda-online.com The DL-aspartate form, being a racemic mixture, will exhibit complexation behavior reflecting its constituent L- and D-enantiomers.

Speciation modeling for copper(II) with L-aspartic acid has identified the formation of various complex species, including ML, MLH, and ML2, where M represents the copper ion and L represents the aspartate ligand. tandfonline.comajol.info The stability of these complexes is pH-dependent. For instance, in neutral pH conditions (around 7), copper ions can form strong chelates with aspartic acid involving the amino nitrogen and carbonyl oxygen. scirp.org

The stability constants for copper(II) complexes with various amino acids have been determined under specific conditions. These constants are essential for predicting which copper species will predominate in a given environment. researchgate.netresearchgate.net For example, studies have determined stability constants for copper(II) complexes with glycine (B1666218), alanine (B10760859), and aspartic acid, among others. researchgate.net These values can be used in geochemical models to predict the speciation of copper in the presence of these amino acids. iaea.org

Stability Constants of Copper(II) Amino Acid Complexes

Amino AcidComplex SpeciesLog Stability Constant (log β)ConditionsReference
L-Aspartic AcidCu(Asp)-- tandfonline.comajol.info
L-Aspartic AcidCu(Asp)H-- tandfonline.com
L-Aspartic AcidCu(Asp)₂-- tandfonline.comajol.info
GlycineCu(Gly)₂-- rsc.org
α-AlanineCu(Ala)₂-- rsc.org

Note: Specific values for log β vary depending on experimental conditions such as ionic strength and temperature. The table indicates the formation of these complexes as reported in the literature.

The stability and speciation of this compound complexes are sensitive to the ionic strength of the aqueous medium. nih.gov Generally, an increase in ionic strength can decrease the stability of metal-ligand complexes. researchgate.net Studies on copper(II) complexes with various alpha-amino acids, including those with structures similar to aspartic acid, have shown that the tendency to form complexes is greater in mixed organic-water solvents compared to pure water, highlighting the role of the dielectric constant of the medium. nih.gov

In natural aquatic environments, inorganic ligands such as hydroxide (B78521) (OH⁻), carbonate (CO₃²⁻), and chloride (Cl⁻) compete with aspartate for copper ions. who.int The speciation of copper is thus a result of the interplay between complexation with organic ligands like aspartate and inorganic ligands. At typical pH levels of natural waters (pH 6-9), copper(II) forms significant complexes with hydroxide and carbonate ions. who.int The presence of high concentrations of these inorganic ligands can reduce the formation of copper-aspartate complexes.

Adsorption and Desorption Processes on Mineral Surfaces

The interaction of this compound with mineral surfaces is a key process governing its transport and fate in soils and sediments. inchem.org The adsorption of amino acids and their metal complexes onto mineral surfaces like clays, metal oxides, and carbonates can either immobilize the copper or facilitate its transport. nih.govmdpi.com

Research on the adsorption of aspartate on mineral surfaces like calcite (CaCO₃) and brucite [Mg(OH)₂] has shown selective adsorption behavior. nih.govacs.org For instance, aspartate has been observed to adsorb selectively onto calcite surfaces. nih.gov The presence of other ions, such as calcium, can enhance the adsorption of aspartate on brucite surfaces. acs.org This suggests that the geochemical context, including the mineralogy and the ionic composition of the water, plays a crucial role in the adsorption of copper-aspartate complexes.

Studies on various mineral adsorbents have demonstrated their capacity to remove copper ions from aqueous solutions, a process that can be influenced by the presence of organic ligands. mdpi.com The adsorption of copper-amino acid complexes on materials like silica (B1680970) has also been investigated. nih.gov The extent of adsorption and desorption is influenced by factors such as pH, ionic strength, and the concentration of the complex. mdpi.comjocpr.com For example, the adsorption of copper ions on certain materials increases with pH. jocpr.com

Photochemical and Chemical Degradation Pathways in Abiotic Environments

Copper-amino acid complexes can undergo photochemical degradation in sunlit surface waters. nih.govacs.org Irradiation, particularly in the UV spectrum, can induce a ligand-to-metal charge transfer (LMCT) within the copper-aspartate complex. rsc.orgnih.gov This process leads to the reduction of Cu(II) to Cu(I) and the simultaneous decomposition of the aspartate ligand. nih.gov

The photodegradation of copper(II)-amino acid complexes has been shown to produce ammonia (B1221849) and aldehydes. nih.govacs.org For example, the photolysis of copper(II) complexes with glycine and alanine results in the formation of Cu(I), carbon dioxide, ammonia, and corresponding aldehydes. rsc.org The quantum yields for the formation of Cu(I) depend on the structure of the amino acid and whether it forms a 1:1 or 1:2 complex with copper. nih.gov Generally, the 1:2 complexes (CuL₂) are less photoreactive than the 1:1 complexes (CuL). nih.govacs.org This direct phototransformation of copper-amino acid complexes can be a source of bioavailable nitrogen in aquatic ecosystems. acs.org

Role in the Abiotic Geochemical Cycling of Copper

The formation of complexes like this compound is an integral part of the biogeochemical cycling of copper. researchgate.netmdpi.com By forming soluble complexes, amino acids can enhance the mobility of copper in aquatic and terrestrial systems, preventing its precipitation or strong adsorption to sediments. inchem.org This complexation affects the distribution of copper between solid and aqueous phases. inchem.org

Fundamental Aspects in Catalysis and Materials Science

Copper-DL-Aspartate as Models for Metalloenzymes and Catalytic Mechanisms

Copper-aspartate complexes serve as valuable models for understanding the intricate roles of metalloenzymes. By mimicking the active sites of these biological catalysts, researchers can gain insights into their structural features and reaction mechanisms.

Copper amine oxidases (CAOs) are a class of enzymes that catalyze the oxidative deamination of primary amines, a crucial reaction in various biological processes. acs.org These enzymes feature a copper ion and a topa quinone (TPQ) cofactor in their active site. A highly conserved aspartate residue plays a pivotal role in the catalytic mechanism. nih.gov

Structural studies have revealed that this aspartate residue is positioned strategically within the active site, close to the TPQ cofactor, allowing for efficient proton abstraction. mdpi.com The importance of this residue is underscored by mutagenesis studies. When the active-site aspartate (specifically Asp298 in the enzyme from Arthrobacter globiformis) was replaced with a non-functional alanine (B10760859) residue, the catalytic efficiency of the enzyme plummeted by approximately 10^6-fold compared to the wild-type enzyme. nih.gov This demonstrates the essential nature of the aspartate for catalysis. nih.gov

Kinetic and structural analyses of this mutant enzyme have provided further details into the mechanism. acs.orgnih.gov X-ray diffraction studies have successfully captured the structures of key reaction intermediates, revealing the conformation of the substrate Schiff base (TPQssb). acs.org These findings suggest that the stereospecificity of the proton abstraction is primarily dictated by the conformation of this intermediate, rather than solely the geometric arrangement of the catalytic base. nih.gov

Table 1: Impact of Asp298Ala Mutation on Catalytic Efficiency in Arthrobacter globiformis Copper Amine Oxidase
Enzyme VariantKey Role of ResidueEffect of Mutation on Catalytic EfficiencyReference
Wild-Type (WT)Acts as the essential catalytic base for proton abstraction.Normal, high catalytic activity. nih.gov
D298A MutantThe catalytic base is removed.Reduced by a factor of ~106. nih.gov

The insights gained from studying natural metalloenzymes like CAOs have fueled the development of artificial metalloenzymes. nih.gov This field aims to create novel catalysts by incorporating metal complexes into protein scaffolds, combining the reactivity of transition metals with the selectivity and efficiency of enzymes. nih.govresearchgate.net

The design of these artificial enzymes often involves engineering a protein structure to create a specific metal-binding site. nih.gov Aspartate residues, along with other amino acids like histidine, glutamate, and cysteine, are prime candidates for constructing these sites due to the ability of their side chains to coordinate with metal ions. In principle, by strategically placing aspartate residues within a designed protein scaffold, a well-defined coordination environment for a copper ion can be created, mimicking the active sites of natural copper enzymes.

While the concept is powerful, the specific performance can be unpredictable. For instance, in a screening study for an artificial metalloenzyme designed to catalyze C-H functionalization, a copper(I) complex was embedded within streptavidin. nih.govacs.org During the genetic optimization of this system, it was observed that substituting residues with aspartate was less effective than using the homologous amino acid, glutamate, at the tested positions. nih.govacs.org This highlights the subtle yet critical influence of the specific amino acid side chain on the catalytic activity of the artificial metalloenzyme. The design process is iterative, relying on both rational design principles and experimental characterization to achieve the desired catalytic function. nih.gov

Potential in Heterogeneous and Homogeneous Catalysis

The catalytic potential of copper complexes is vast, spanning a wide range of chemical transformations in both homogeneous and heterogeneous systems.

Copper complexes are known to be effective catalysts for a variety of organic reactions, including C-N bond formation and polymerization reactions. mdpi.commdpi.com For example, specific copper(II) complexes have demonstrated high catalytic activity in Chan-Lam coupling reactions, which form carbon-nitrogen bonds under mild conditions. mdpi.com Similarly, copper complexes with polydentate amine ligands are widely used as catalysts in atom transfer radical polymerization (ATRP), a controlled method for synthesizing polymers. mdpi.com

The catalytic activity of a copper complex is highly dependent on the nature of the ligands coordinated to the metal center. These ligands influence the electronic properties, steric environment, and stability of the copper catalyst. Aspartate, as a ligand, can coordinate to copper through its carboxylate oxygen atoms and its amino group nitrogen atom. This coordination can modulate the Lewis acidity and redox potential of the copper ion.

Therefore, complexes of this compound represent a potential area for the investigation of novel catalytic activities. The inherent chirality of the aspartate ligand could also be exploited in asymmetric catalysis. While specific, well-documented examples of this compound being used as a primary catalyst in novel reactions are not widespread in the reviewed literature, the fundamental properties of copper and the aspartate ligand suggest potential applicability in reactions such as oxidation or cross-coupling, analogous to other copper-ligand systems. researchgate.net Further research is required to explore and characterize the catalytic capabilities of this compound complexes in various chemical transformations.

Applications in Materials Science

In materials science, the self-assembly of metal ions and organic ligands has led to the development of highly structured materials with unique properties.

Porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs), are materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgrsc.org These materials are of great interest due to their regular, crystalline structures that contain well-defined nanopores. The ability to tune the size, shape, and chemical functionality of these pores makes PCPs promising for applications in gas storage, separation, and catalysis. rsc.org

Copper(II) is a frequently used metal ion in the synthesis of PCPs due to its coordination flexibility. rsc.org Amino acids, such as aspartic acid, are excellent candidates for organic linkers because their functional groups—the carboxylate and amino groups—can effectively coordinate with metal ions to form extended network structures.

The synthesis of a copper aspartate-based coordination polymer would involve the reaction of a copper salt with DL-aspartic acid under appropriate conditions, often using solvothermal methods. The resulting material's structure would depend on the coordination geometry of the copper ion and the bridging mode of the aspartate ligand. Characterization of such materials typically involves techniques like single-crystal X-ray diffraction to determine the precise three-dimensional structure, scanning electron microscopy (SEM) to observe the morphology of the crystals, and gas sorption analysis to measure the porosity and surface area. ncl.ac.ukncl.ac.uk The resulting nanoporous material could exhibit properties suitable for various applications, leveraging both the Lewis acid character of the copper sites and the specific chemical environment created by the aspartate linkers within the pores.

Photoluminescent Properties of this compound Materials

The investigation into the photoluminescent (PL) properties of this compound materials has revealed their potential as luminescent materials. Research into a specific three-dimensional copper aspartate coordination compound, Cu₄(Asp)₂(Ta)₂(H₂O)₂·2H₂O, demonstrates its efficient photoluminescence in the solid state at room temperature. researchgate.netresearchgate.net

Detailed studies of this novel nanoporous copper aspartate have provided insights into its emission characteristics. When subjected to photoexcitation, the compound exhibits a series of emission bands, indicating its luminescent nature. The observed photoluminescence is attributed to the complex interplay between the metal centers and the organic ligands within the coordination framework. researchgate.netresearchgate.net

The solid-state photoluminescence emission spectrum of this this compound compound shows multiple emission peaks. Upon excitation at a wavelength of 298 nm, the material displays distinct emission bands in the blue region of the visible spectrum. researchgate.net The primary emission peaks are observed at approximately 404, 423, 462, and 482 nm. researchgate.net

A notable finding is the significant enhancement of the emission intensities in the this compound compound when compared to the free aspartic acid (AspH₃) and 1,2,4-triazole (B32235) (TaH) ligands. researchgate.net This enhancement suggests that the coordination of the ligands to the copper ions increases the rigidity of the structure, which in turn leads to stronger luminescence. researchgate.net The shape of the emission bands of the complex is similar to those of the free ligands, but with slight shifts and a broader spectral range. researchgate.net

The following table summarizes the key photoluminescent data for the this compound compound as reported in the literature.

PropertyValue(s)
Excitation Wavelength (nm)298
Emission Peaks (nm)404, 423, 462, 482

Advanced Research Directions and Emerging Paradigms

Integration of Experimental and Computational Methodologies

The synergy between experimental and computational research provides a powerful paradigm for a deeper understanding of Copper-DL-aspartate systems. While experimental techniques offer tangible data on the synthesis and properties of these compounds, computational methods provide invaluable insights into their structural and electronic characteristics at an atomic level, which can be difficult to observe directly. nih.gov

Experimental approaches typically involve the synthesis of Copper(II)-aspartate complexes followed by characterization using a suite of analytical tools. unila.ac.idresearchgate.net These include Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and confirm the coordination of the aspartate ligand to the copper ion, and UV-Visible spectroscopy to study the electronic transitions within the complex. unila.ac.id Electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy are also employed to study the interactions of such complexes on material surfaces. rsc.org

Complementing these laboratory techniques, computational studies, particularly those using Density Functional Theory (DFT), have become indispensable. nih.govrsc.org DFT calculations allow researchers to model the geometric and electronic structures of this compound, predict stable conformations, and analyze the nature of the bonding between the copper ion and the aspartate ligand. nih.govmdpi.com For instance, simulations have been crucial in understanding the coordination of Cu(II) with aspartate residues in biological systems, with findings later supported by in vivo experiments. nih.gov This integrated approach is exemplified in studies of the chiral resolution of copper aspartate, where experimental observations of crystal formation (Liesegang bands) were explained and modeled using reaction-diffusion simulations. rsc.org This combination is essential because experimental studies of these complexes in solution often struggle to define complete geometries due to the presence of multiple species and conformations, a challenge that computational analysis helps to overcome. nih.gov

MethodologyTechniqueInformation Yielded for Copper-Aspartate SystemsReference
ExperimentalFTIR SpectroscopyConfirms coordination of amino and carboxylate groups to Cu(II). unila.ac.idresearchgate.net
UV-Vis SpectroscopyAnalyzes d-d electronic transitions of the Cu(II) center. unila.ac.id
Single-Crystal X-ray DiffractionDetermines precise 3D molecular structure and coordination geometry. mdpi.comresearchgate.net
ElectrochemistryStudies redox properties and surface interactions. rsc.org
ComputationalDensity Functional Theory (DFT)Calculates optimized geometries, electronic structures, and interaction energies. nih.govmdpi.com
Molecular Dynamics (MD)Simulates the dynamic behavior and interactions of the complex over time, especially in solution. rsc.org

Exploration of Novel this compound Derivatives for Specific Research Applications

Research has expanded from the simple binary this compound complex to a wide array of derivatives designed to possess specific functionalities. The goal of creating these novel derivatives is to fine-tune the chemical, physical, and biological properties of the parent compound for targeted applications in areas such as materials science, catalysis, and agriculture. rsc.org

One major strategy involves the creation of ternary complexes, where one or more additional ligands are introduced to the copper-aspartate system. These co-ligands can significantly alter the coordination environment of the copper ion, leading to new structures and properties. Examples include the synthesis of aqua(L-Aspartate-imidazole copper(II)) dihydrate and [Cu(AMPY)(asp)(H₂O)], where imidazole (B134444) and 2-aminomethylpyridine (AMPY) act as co-ligands, respectively. mdpi.comuobaghdad.edu.iq Another sophisticated approach involves using racemic DL-aspartic acid with other organic linkers, such as 1,2,4-triazole (B32235), to construct complex three-dimensional metal-organic frameworks (MOFs). researchgate.net These porous materials exhibit unique properties, such as photoluminescence, and have potential applications in catalysis or gas storage. researchgate.net

The concept of derivatives also extends to the nanoscale. Researchers have successfully synthesized aspartic acid-functionalized copper nanoparticles (Asp-CuNPs). mdpi.com In these materials, aspartic acid acts as a surface functionalizing agent, imparting stability and specific interactive properties to the copper nanoparticles for applications like enhancing plant resilience to environmental stress. mdpi.com Furthermore, the aspartic acid motif is a key component in larger biomolecular conjugates, such as those involving the Arginine-Glycine-Aspartic acid (RGD) peptide sequence, which can be attached to copper-based materials for applications in regenerative medicine. mdpi.com

Derivative TypeExampleKey Feature / ApplicationReference
Ternary Complex[Cu(AMPY)(asp)(H₂O)]Modified coordination geometry with a co-ligand (AMPY). mdpi.com
Metal-Organic Framework (MOF)Cu₄(Asp)₂(Ta)₂(H₂O)₂·2H₂OA 3D porous structure with photoluminescent properties. researchgate.net
Functionalized NanoparticleAspartic acid-functionalized copper nanoparticles (Asp-CuNPs)Nano-scale material for agricultural applications. mdpi.com
Biomolecular ConjugateCopper Alginate modified with RGD peptideMaterial designed for regenerative medicine, utilizing the aspartic acid-containing RGD sequence. mdpi.com

High-Throughput Screening and Combinatorial Approaches in this compound Synthesis and Characterization

To accelerate the discovery of new materials and catalysts, researchers are turning to high-throughput screening (HTS) and combinatorial chemistry. pnas.orgcriver.com These methodologies allow for the rapid synthesis and evaluation of a large number of compounds simultaneously, drastically reducing the time required for discovery compared to traditional, one-by-one synthesis. pnas.orgcriver.com While HTS campaigns specifically targeting this compound are not yet widely documented, the principles and technologies are directly applicable.

Combinatorial chemistry uses techniques like the "One-Bead-One-Compound" method to generate vast libraries of related molecules. researchgate.net For instance, a library of peptidyl copper complexes was created and screened for catalytic activity using this approach. researchgate.net A similar strategy could be employed to create a library based on a copper-aspartate core, with variations in co-ligands or modifications to the aspartate molecule itself. These libraries can then be screened for desired properties, such as catalytic efficiency in specific reactions or binding affinity to a biological target. pnas.org

The screening process itself is an automated workflow that can test thousands of compounds against a specific assay. upmbiomedicals.com For example, HTS assays have been developed to identify inhibitors for enzymes that process aspartate, demonstrating the feasibility of such screens for related targets. nih.gov Commercial HTS kits are also available for related chemistries, such as copper-catalyzed C-N cross-coupling reactions, which provides a technological foundation for developing custom screens for copper-aspartate derivatives. sigmaaldrich.com A hypothetical HTS workflow would involve designing and synthesizing a library of copper-aspartate derivatives, performing a primary screen to identify "hits" with a desired activity, followed by secondary assays to confirm and characterize the potency of these hits. criver.com

Future Directions in Coordination Chemistry and Materials Engineering of this compound Systems

The future of research on this compound systems is poised to advance along two primary fronts: fundamental coordination chemistry and applied materials engineering. These areas are increasingly interconnected, with discoveries in one domain directly informing progress in the other.

In coordination chemistry, a key direction is the continued exploration of the versatile bonding capabilities of the aspartate ligand. The discovery of an unprecedented μ4-coordination mode in a complex copper-aspartate framework highlights that not all structural possibilities have been realized. researchgate.net Future work will likely focus on the rational design of multi-component complexes where the specific coordination geometry around the copper(II) ion—which often exhibits a distorted octahedral or square planar geometry due to the Jahn-Teller effect—is precisely controlled to tune the compound's electronic and reactive properties. numberanalytics.comnih.govresearchgate.net This control is paramount for developing highly selective and efficient catalysts for asymmetric synthesis. mdpi.com

From a materials engineering perspective, the focus is on creating advanced functional materials. This includes the further development of porous metal-organic frameworks (MOFs) based on copper and aspartate for applications in molecular storage, separation, and heterogeneous catalysis. researchgate.net Another promising avenue is the engineering of nanostructured materials, such as the copper-aspartate nanowires and nanorods that exhibit unique chiroptical properties. nih.gov Looking further ahead, the principles used to create these systems could be applied to the development of novel high-performance materials. Drawing parallels from breakthroughs in other copper-based materials, such as the development of super-strong copper-tantalum-lithium alloys, it is conceivable that copper-aspartate systems could be engineered into novel composites or nanostructures with exceptional mechanical, thermal, or conductive properties. lehigh.edu The overarching future direction lies in the continued integration of computational design with advanced synthesis and characterization, enabling the creation of this compound-based systems with properties tailored for specific, high-impact applications. rsc.org

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Copper-DL-aspartate in laboratory settings?

  • Methodological Answer : Synthesis typically involves stoichiometric coordination of copper ions with DL-aspartate in aqueous solutions under controlled pH (e.g., 6.5–7.5) and temperature (25–40°C). Characterization requires multi-modal techniques:

  • Elemental analysis (e.g., ICP-OES) to confirm Cu²⁺:aspartate ratio.
  • Spectroscopy (FTIR for ligand coordination, UV-Vis for d-d transitions).
  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • X-ray crystallography for structural elucidation if single crystals are obtainable. Experimental protocols must align with reproducibility standards, including detailed documentation of solvents, molar ratios, and purification steps .

Q. How should researchers address inconsistencies in reported toxicity data for this compound?

  • Methodological Answer : Contradictions often arise from variations in experimental models (e.g., in vitro vs. in vivo), exposure durations, or concentration ranges. To resolve discrepancies:

  • Triangulate data by cross-referencing studies using identical cell lines or animal models.
  • Replicate experiments under standardized conditions (e.g., ISO 10993-5 for cytotoxicity).
  • Apply statistical rigor (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables. Contradictory findings should be contextualized in meta-analyses, noting limitations like batch variability or impurities .

Q. What are the best practices for assessing this compound’s bioavailability in biological systems?

  • Methodological Answer : Bioavailability studies require:

  • Pharmacokinetic assays (e.g., ICP-MS for copper uptake in serum/tissues).
  • Chelation competition experiments to evaluate ligand stability in physiological media.
  • Biodistribution mapping via radiolabeling (e.g., ⁶⁴Cu isotopes tracked by PET/CT). Method validation should include controls for endogenous copper levels and dietary interference .

Advanced Research Questions

Q. How can mechanistic studies differentiate this compound’s redox activity from its structural roles in enzyme mimetics?

  • Methodological Answer : Design experiments to decouple redox vs. structural contributions:

  • Electrochemical profiling (cyclic voltammetry) to quantify redox potentials.
  • Enzyme inhibition assays (e.g., superoxide dismutase mimics) with and without ROS scavengers.
  • Mutagenesis studies in protein-binding models to isolate coordination-dependent effects. Advanced techniques like EPR spectroscopy can detect transient radical species generated during redox cycles .

Q. What strategies optimize this compound’s stability in aqueous solutions for long-term experimental use?

  • Methodological Answer : Stability optimization involves:

  • pH buffering (e.g., Tris-HCl or phosphate buffers at pH 7.4) to prevent hydrolysis.
  • Antioxidant additives (e.g., ascorbate) to mitigate Cu²⁺-induced Fenton reactions.
  • Lyophilization protocols for long-term storage, with reconstitution stability tested via HPLC. Accelerated degradation studies (40°C/75% RH) can predict shelf-life under varying conditions .

Q. How should researchers reconcile conflicting data on this compound’s efficacy in anticancer vs. pro-oxidant applications?

  • Methodological Answer : Context-dependent efficacy requires:

  • Dose-response profiling to identify therapeutic windows (e.g., IC₅₀ in cancer cells vs. LD₅₀ in healthy tissues).
  • Transcriptomic analysis (RNA-seq) to map oxidative stress pathways.
  • Comparative studies with analogous complexes (e.g., Cu-L-lysinate) to isolate aspartate-specific effects. Contradictions may reflect dual mechanisms (pro-apoptotic at high doses, antioxidant at low doses), necessitating dual-endpoint assays .

Methodological Frameworks for Data Analysis

Q. What computational tools are recommended for modeling this compound’s coordination geometry and electronic properties?

  • Methodological Answer : Use density functional theory (DFT) packages (e.g., Gaussian, ORCA) to:

  • Predict stable conformers (e.g., octahedral vs. square planar geometries).
  • Calculate ligand-field splitting parameters (10Dq) for spectroscopic validation.
  • Simulate interaction energies with biological targets (e.g., DNA bases). Experimental-computational synergy is critical; validate models with EXAFS or XANES data .

Q. How can researchers ensure rigor when analyzing contradictory data on this compound’s environmental persistence?

  • Methodological Answer : Adopt a mixed-methods approach :

  • Quantitative analysis : Regression models to correlate degradation rates with environmental variables (pH, organic matter).
  • Qualitative analysis : Thematic coding of literature to identify methodological biases (e.g., inconsistent LC-MS detection limits).
  • Critical friend review (per qualitative research standards) to challenge assumptions and reduce confirmation bias .

Tables for Key Methodological Comparisons

Parameter Basic Research Focus Advanced Research Focus
Synthesis Stoichiometric control Mechanochemical synthesis
Toxicity Assessment Acute exposure models Chronic low-dose epigenetics
Data Analysis Descriptive statistics Machine learning clustering

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.